

Application Notes and Protocols: IO-108 in Advanced Solid Tumor Research

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Compound of Interest

Compound Name: F1874-108

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Introduction

These application notes provide a comprehensive overview of IO-108, a fully humanized IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), also known as ILT4. IO-108 is under investigation for its potential as a therapeutic agent in advanced solid tumors. By blocking the inhibitory LILRB2 receptor, which is predominantly expressed on myeloid cells, IO-108 aims to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing anti-tumor immune responses. These notes detail the mechanism of action of IO-108, summarize key clinical trial data, and provide detailed protocols for preclinical and clinical research applications.

Mechanism of Action

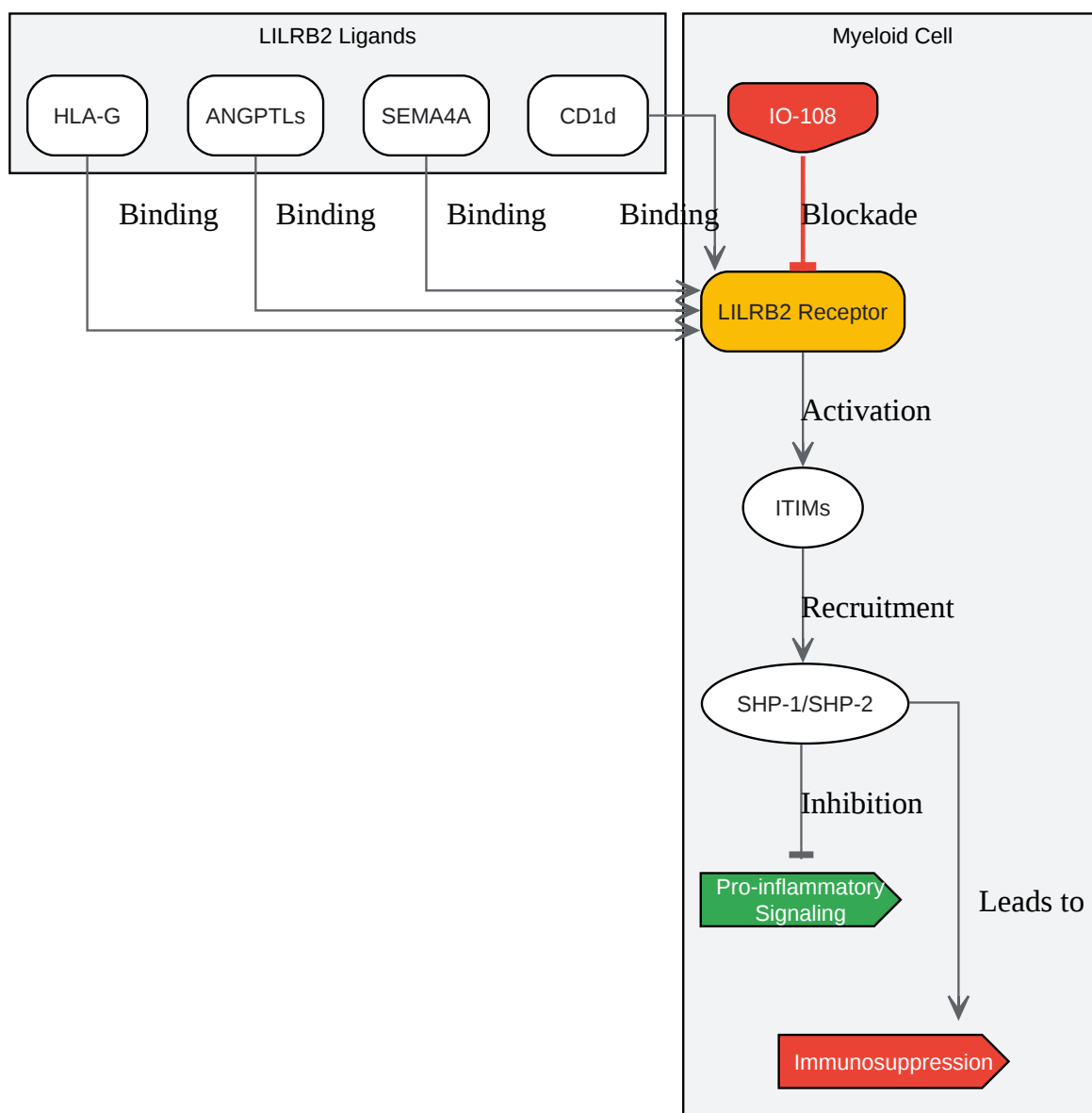
IO-108 functions as a myeloid checkpoint inhibitor. It binds with high affinity and specificity to LILRB2, preventing its interaction with various ligands, including HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d.[1][2] This blockade disrupts the downstream signaling cascade that leads to immunosuppression. LILRB2 signaling, upon ligand binding, typically involves the recruitment of phosphatases SHP-1 and SHP-2 to its cytoplasmic immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[3] These phosphatases inhibit pro-inflammatory signaling pathways. By inhibiting LILRB2, IO-108 is designed to:

- Reprogram Myeloid Cells: Shift immunosuppressive M2-like macrophages towards a pro-inflammatory M1-like phenotype.
- Enhance Antigen Presentation: Promote the maturation and function of dendritic cells (DCs).
- Activate T-cells: Indirectly enhance the activation and cytotoxic activity of T-cells against tumor cells.

Preclinical studies have demonstrated that IO-108 can induce pro-inflammatory responses in myeloid cells and enhance T-cell activation in co-culture experiments.[\[4\]](#)

Signaling Pathway of LILRB2 Inhibition by IO-108

The following diagram illustrates the proposed signaling pathway affected by IO-108.



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Caption: LILRB2 signaling pathway and the inhibitory action of IO-108.

Clinical Applications in Advanced Solid Tumors

A first-in-human, Phase 1 clinical trial (NCT05054348) has evaluated the safety, tolerability, and preliminary efficacy of IO-108 as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[\[1\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the key findings from the dose-escalation phase of the NCT05054348 trial.

Table 1: Patient Demographics and Dosing Information

Parameter	Details
Trial Identifier	NCT05054348
Patient Population	Patients with advanced, metastatic solid tumors who have received, been intolerant to, or ineligible for standard systemic therapy. [5]
IO-108 Monotherapy Doses	60 mg, 180 mg, 600 mg, 1800 mg intravenously every 3 weeks. [6]
Combination Therapy	IO-108 (180 mg, 600 mg, 1800 mg) in combination with pembrolizumab (200 mg) intravenously every 3 weeks. [6]
Maximum Tolerated Dose	Not reached up to the highest administered dose of 1800 mg. [7]

Table 2: Efficacy of IO-108 in Advanced Solid Tumors (Data cutoff: March 13, 2023)

Treatment Arm	Number of Evaluable Patients	Overall Response Rate (ORR)	Complete Response (CR)	Partial Response (PR)	Stable Disease (SD)	Progressive Disease (PD)
IO-108 Monotherapy	11	9.1% ^[8]	1 (9.1%) ^[8]	0	36.4% ^[8]	54.5% ^[8]
IO-108 + Pembrolizumab	13	23.1% ^[8]	0	3 (23.1%) ^[8]	30.8% ^[8]	46.1% ^[8]

Note: The combination therapy cohort included one patient who crossed over from the monotherapy arm.^[6]

Table 3: Safety Profile of IO-108

Adverse Events	IO-108 Monotherapy (n=12)	IO-108 + Pembrolizumab (n=13)
Treatment-Related Adverse Events (TRAEs)	50.0% (6 patients) ^[7]	46.2% (6 patients) ^[7]
Grade of TRAEs	All Grade 1 or 2 ^[7]	All Grade 1 or 2 ^[7]
Dose-Limiting Toxicities (DLTs)	None observed ^[7]	None observed ^[7]
TRAEs leading to discontinuation or death	None ^[7]	None ^[7]

Experimental Protocols

The following are representative protocols for key experiments to evaluate the activity of anti-LILRB2 antibodies like IO-108.

Protocol 1: In Vitro Macrophage Polarization Assay

This protocol is designed to assess the ability of an anti-LILRB2 antibody to repolarize macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- CD14+ magnetic beads for monocyte isolation
- Recombinant human M-CSF, IL-4, IL-10
- Anti-LILRB2 antibody (e.g., IO-108) and isotype control
- LPS (Lipopolysaccharide)
- Flow cytometry antibodies (e.g., anti-CD80, anti-CD86 for M1; anti-CD163, anti-CD206 for M2)
- ELISA kits for cytokine quantification (e.g., TNF- α , IL-1 β for M1; IL-10 for M2)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

- Monocyte Isolation: Isolate CD14+ monocytes from healthy donor PBMCs using positive selection with magnetic beads.
- M0 Macrophage Differentiation: Culture CD14+ monocytes in complete medium supplemented with M-CSF (50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.
- M2 Polarization:
 - Plate M0 macrophages in a 96-well plate.
 - Induce M2 polarization by adding IL-4 (20 ng/mL) and IL-10 (20 ng/mL) to the culture medium.

- Concurrently, treat the cells with the anti-LILRB2 antibody or isotype control at various concentrations.
- Incubate for 48-72 hours.
- M1 Polarization (Positive Control): Treat a separate set of M0 macrophages with LPS (100 ng/mL) and IFN- γ (20 ng/mL) to induce M1 polarization.
- Analysis:
 - Flow Cytometry: Harvest the cells and stain for M1 (CD80, CD86) and M2 (CD163, CD206) surface markers to determine the percentage of each macrophage subtype.
 - ELISA: Collect the culture supernatants and measure the concentration of M1 cytokines (TNF- α , IL-1 β) and M2 cytokines (IL-10).

Expected Outcome: Treatment with an effective anti-LILRB2 antibody should lead to a decrease in M2 markers and an increase in M1 markers and pro-inflammatory cytokines, indicating macrophage repolarization.

Experimental Workflow for Macrophage Polarization Assay

Caption: Workflow for the in vitro macrophage polarization assay.

Protocol 2: T-cell Activation Co-culture Assay

This assay evaluates the ability of an anti-LILRB2 antibody to enhance T-cell activation in the presence of myeloid cells.

Materials:

- Human PBMCs
- CD14+ and CD3+ magnetic beads for monocyte and T-cell isolation
- Anti-LILRB2 antibody (e.g., IO-108) and isotype control

- Anti-CD3 antibody (for T-cell stimulation)
- CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation tracking
- Flow cytometry antibodies (e.g., anti-CD25, anti-CD69 for activation markers)
- ELISA kits for IFN- γ quantification

Procedure:

- Cell Isolation: Isolate CD14⁺ monocytes and CD3⁺ T-cells from the same donor.
- T-cell Labeling: Label the T-cells with CFSE according to the manufacturer's protocol.
- Co-culture Setup:
 - Plate the monocytes in a 96-well plate.
 - Add the CFSE-labeled T-cells at a specific monocyte-to-T-cell ratio (e.g., 1:5).
 - Add the anti-LILRB2 antibody or isotype control.
 - Stimulate the co-culture with a suboptimal concentration of anti-CD3 antibody.
- Incubation: Incubate the co-culture for 3-5 days.
- Analysis:
 - T-cell Proliferation: Harvest the cells and analyze T-cell proliferation by measuring the dilution of CFSE fluorescence in the CD3⁺ population using flow cytometry.
 - T-cell Activation: Stain the cells for activation markers like CD25 and CD69 and analyze by flow cytometry.
 - Cytokine Production: Collect the supernatant and measure IFN- γ levels by ELISA as an indicator of T-cell effector function.

Expected Outcome: The presence of an active anti-LILRB2 antibody should result in increased T-cell proliferation, higher expression of activation markers, and elevated IFN- γ production

compared to the isotype control.

Protocol 3: In Vivo Humanized Mouse Tumor Model

This protocol describes a general approach to evaluate the anti-tumor efficacy of an anti-LILRB2 antibody in a humanized mouse model.

Materials:

- Immunodeficient mice (e.g., NSG)
- Human CD34+ hematopoietic stem cells (HSCs)
- Human tumor cell line
- Anti-LILRB2 antibody (e.g., IO-108) and isotype control
- Calipers for tumor measurement

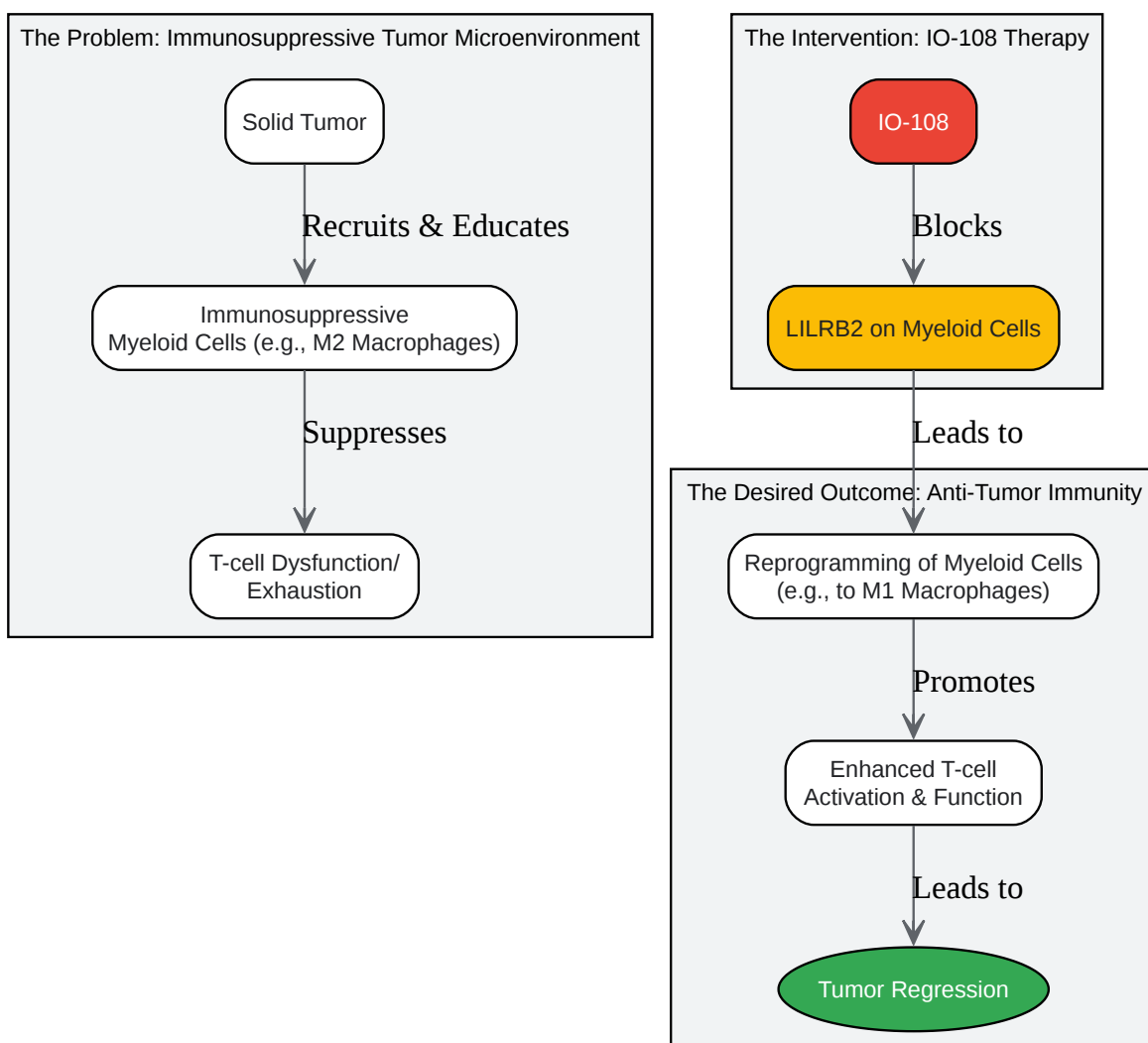
Procedure:

- Humanization of Mice:
 - Irradiate neonatal or young adult immunodeficient mice.
 - Inject human CD34+ HSCs intravenously or intrahepatically to reconstitute the human immune system.
 - Allow 12-16 weeks for immune system engraftment.
- Tumor Implantation:
 - Implant a human tumor cell line subcutaneously into the humanized mice.
 - Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
- Treatment:

- Randomize the tumor-bearing mice into treatment groups (e.g., vehicle, isotype control, anti-LILRB2 antibody).
- Administer the treatments intravenously at the desired dose and schedule.
- Monitoring and Analysis:
 - Measure tumor volume with calipers 2-3 times per week.
 - Monitor the body weight and overall health of the mice.
 - At the end of the study, euthanize the mice and harvest tumors and spleens.
 - Analyze the tumor-infiltrating immune cells by flow cytometry or immunohistochemistry to assess changes in myeloid and T-cell populations.

Expected Outcome: An effective anti-LILRB2 antibody should lead to a significant reduction in tumor growth rate compared to the control groups. Analysis of the tumor microenvironment is expected to show an increase in pro-inflammatory myeloid cells and activated T-cells.

Logical Relationship of IO-108's Therapeutic Approach



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Caption: Logical flow of IO-108's therapeutic strategy in solid tumors.

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